Cas no 2172037-66-8 (4-fluoro-2,3-dihydro-1H-inden-2-ol)

4-fluoro-2,3-dihydro-1H-inden-2-ol structure
2172037-66-8 structure
Product name:4-fluoro-2,3-dihydro-1H-inden-2-ol
CAS No:2172037-66-8
MF:C9H9FO
Molecular Weight:152.165566205978
CID:5937282
PubChem ID:163523618

4-fluoro-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2,3-dihydro-1H-inden-2-ol
    • EN300-1613756
    • 2172037-66-8
    • インチ: 1S/C9H9FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2
    • InChIKey: DMWYVVCBKZBWSM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C2CC(CC2=1)O

計算された属性

  • 精确分子量: 152.063743068g/mol
  • 同位素质量: 152.063743068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 20.2Ų

4-fluoro-2,3-dihydro-1H-inden-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1613756-0.5g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
0.5g
$1399.0 2023-06-04
Enamine
EN300-1613756-1.0g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
1g
$1458.0 2023-06-04
Enamine
EN300-1613756-5.0g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
5g
$4226.0 2023-06-04
Enamine
EN300-1613756-0.25g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
0.25g
$1341.0 2023-06-04
Enamine
EN300-1613756-0.1g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
0.1g
$1283.0 2023-06-04
Enamine
EN300-1613756-10.0g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
10g
$6266.0 2023-06-04
Enamine
EN300-1613756-10000mg
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
10000mg
$6266.0 2023-09-23
Enamine
EN300-1613756-1000mg
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
1000mg
$1458.0 2023-09-23
Enamine
EN300-1613756-100mg
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
100mg
$1283.0 2023-09-23
Enamine
EN300-1613756-0.05g
4-fluoro-2,3-dihydro-1H-inden-2-ol
2172037-66-8
0.05g
$1224.0 2023-06-04

4-fluoro-2,3-dihydro-1H-inden-2-ol 関連文献

4-fluoro-2,3-dihydro-1H-inden-2-olに関する追加情報

Introduction to 4-Fluoro-2,3-Dihydro-1H-Inden-2-Ol (CAS No. 2172037-66-8)

4-Fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2172037-66-8) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indanols, which are known for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 4-position of the indane ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for further investigation.

The chemical structure of 4-fluoro-2,3-dihydro-1H-inden-2-ol consists of a seven-membered ring with a hydroxyl group at the 2-position and a fluorine atom at the 4-position. This configuration provides the compound with enhanced stability and reactivity, which are crucial for its potential use in drug development. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound's lipophilicity and metabolic stability.

Recent studies have highlighted the potential of 4-fluoro-2,3-dihydro-1H-inden-2-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit apoptosis and reduce oxidative stress in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective properties, 4-fluoro-2,3-dihydro-1H-inden-2-ol has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity is particularly relevant in the context of chronic inflammatory diseases, where sustained inflammation can lead to tissue damage and organ dysfunction.

The pharmacokinetic properties of 4-fluoro-2,3-dihydro-1H-inden-2-ol have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, its low toxicity profile makes it suitable for long-term administration without significant adverse effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-fluoro-2,3-dihydro-1H-inden-2-ol in human subjects. Early results from phase I trials have been promising, with no serious adverse events reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.

Beyond its therapeutic applications, 4-fluoro-2,3-dihydro-1H-inden-2-ol has also found use as a research tool in academic and industrial laboratories. Its unique chemical properties make it an ideal starting material for the synthesis of more complex molecules with diverse biological activities. For example, chemists have utilized this compound as a building block in the development of novel inhibitors targeting specific enzymes or receptors involved in disease pathways.

In conclusion, 4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2172037-66-8) is a versatile compound with significant potential in both therapeutic and research applications. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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